molecular formula C18H14ClN3O B2787842 1-(2-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 923113-01-3

1-(2-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No. B2787842
CAS RN: 923113-01-3
M. Wt: 323.78
InChI Key: NVPMXZIVOUOMDI-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as RO5256390, is a novel compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. The compound belongs to the class of indole derivatives and has been synthesized using various methods.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Anticancer Activity

Indole derivatives have shown potential in the field of oncology. They have been found to possess anticancer properties .

Anti-HIV Activity

Indole derivatives have been reported to have anti-HIV properties. This makes them a valuable resource for the development of new treatments for HIV .

Antioxidant Activity

Indole derivatives can also act as antioxidants. This property can be beneficial in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties. They can be used in the development of new antimicrobial agents .

Antitubercular Activity

Indole derivatives have been reported to have antitubercular activity. For example, derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic properties. This makes them a potential resource for the development of new treatments for diabetes .

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c1-12-20-21-18(23-12)17-10-13-6-3-5-9-16(13)22(17)11-14-7-2-4-8-15(14)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPMXZIVOUOMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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